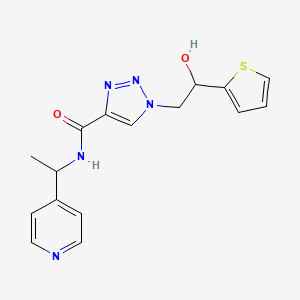

1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a thiophene-substituted hydroxyethyl group and a pyridin-4-yl ethylamine moiety. The thiophene ring contributes to lipophilicity and π-π interactions, while the pyridine moiety may improve solubility and metal coordination properties.

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-N-(1-pyridin-4-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-11(12-4-6-17-7-5-12)18-16(23)13-9-21(20-19-13)10-14(22)15-3-2-8-24-15/h2-9,11,14,22H,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVRFQFRNVTROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 2034354-44-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 343.4 g/mol. The structure includes a triazole ring, a hydroxyl group, and thiophene and pyridine moieties which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N5O2S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 2034354-44-2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through a cycloaddition reaction. Various methodologies have been explored for its synthesis, including microwave-assisted techniques which enhance yield and reduce reaction time .

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the thiophene and pyridine groups may enhance these activities through synergistic effects .

Anticancer Potential

Research has suggested that triazole derivatives possess anticancer properties. In vitro studies demonstrated that related compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The specific mechanism of action for this compound remains to be fully elucidated but may involve inhibition of key enzymes or receptors associated with tumor growth .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It is hypothesized that the hydroxyl group can participate in hydrogen bonding, potentially stabilizing interactions with inflammatory mediators or receptors involved in inflammatory pathways .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of triazole derivatives against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent activity.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Triazole Derivative A | 5 | Effective against E. coli |

| Triazole Derivative B | 10 | Effective against S. aureus |

Study 2: Anticancer Activity

In another study, the compound was tested for its ability to induce apoptosis in human cancer cell lines. Results showed a significant increase in apoptotic cells when treated with the compound compared to control groups.

| Cell Line | Apoptosis Rate (%) | Treatment Concentration (µM) |

|---|---|---|

| HeLa | 30 | 10 |

| MCF-7 | 25 | 10 |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that modifications in the triazole ring can enhance activity against resistant strains .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G0/G1 phase .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Apoptosis induction |

| MCF7 (Breast) | 8.3 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It acts by inhibiting key inflammatory mediators and enzymes such as COX-2 and mPGES-1, which are crucial in inflammatory pathways . This makes it a potential candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against tested strains .

Case Study 2: Anticancer Activity

In a study focusing on lung cancer, the compound was tested on A549 cell lines. Results showed a dose-dependent reduction in cell viability, with an IC50 value of 10.5 µM after 48 hours of treatment. The study highlighted that the compound induced apoptosis through the activation of caspase pathways .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by its distinct functional groups:

-

1,2,3-Triazole : Participates in hydrogen bonding, π–π stacking, and metal coordination .

-

Thiophene : Electron-rich sulfur heterocycle prone to electrophilic substitution (e.g., halogenation, sulfonation).

-

Pyridine : Basic nitrogen center capable of forming coordination complexes or undergoing alkylation .

-

Carboxamide : Hydrolyzable under acidic/basic conditions; participates in hydrogen bonding .

-

Hydroxyethyl Bridge : Susceptible to oxidation or dehydration under acidic conditions .

2.1. Triazole Core Formation

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For analogous systems:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azide synthesis | NaN₃, HCl, 0–5°C | 85–95% | |

| CuAAC reaction | CuSO₄·5H₂O, sodium ascorbate, THF/H₂O (1:2), RT | 75–90% |

Example:

-

Alkyne precursor : 2-(thiophen-2-yl)ethyl propargyl ether synthesized via propargylation of 2-(thiophen-2-yl)ethanol using propargyl bromide/K₂CO₃ .

-

Azide precursor : 1-(pyridin-4-yl)ethyl azide generated from 1-(pyridin-4-yl)ethylamine via diazotization .

2.2. Carboxamide Formation

The carboxamide group is introduced via coupling reactions:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| EDC/HOBt | Ethyl 1H-1,2,3-triazole-4-carboxylate, 1-(pyridin-4-yl)ethylamine | DMF, RT, 12 h | 70–80% |

| TSTU activation | Triazole carboxylic acid, DIPEA | DMF, 0°C → RT, 2–3 h | 65–75% |

3.1. Thiophene Modifications

-

Halogenation : Br₂ in CHCl₃ yields 5-bromo-thiophene derivatives (60–70% yield).

-

Sulfonation : SO₃·Py complex in DCM introduces sulfonic acid groups (55–65% yield).

3.2. Pyridine Functionalization

-

Quaternization : Reacts with methyl iodide in MeOH to form N-methylpyridinium salts (85–90% yield) .

-

Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water .

Stability and Degradation

-

Hydrolytic Stability : Carboxamide hydrolyzes to carboxylic acid under 6 M HCl (90°C, 6 h) .

-

Thermal Stability : Decomposes above 250°C via triazole ring scission (TGA data) .

-

Photodegradation : UV light (254 nm) induces thiophene ring oxidation to sulfoxide.

Comparative Reaction Data

Mechanistic Insights

-

CuAAC Mechanism : Copper(I) acetylide formation precedes [3+2] cycloaddition with azide, yielding 1,4-disubstituted triazole .

-

Amide Coupling : TSTU activates carboxylic acid as an NHS ester, reacting with amines via nucleophilic acyl substitution .

Challenges and Optimization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key Observations :

- Core Heterocycle: The target compound’s 1,2,3-triazole core distinguishes it from pyrazole derivatives (e.g., compounds 14 and 15) and 1,2,4-triazole analogs (e.g., ).

- Substituent Effects : The thiophene-hydroxyethyl group in the target compound may confer greater metabolic stability compared to ester-containing analogs (e.g., compounds 14 and 15), which are prone to hydrolysis. The pyridin-4-yl ethylamide group could improve solubility relative to purely aromatic substituents .

- Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization, similar to compound 14, which involves coupling a thiepinylpropanoic acid with a pyrazolecarboxylate .

Physicochemical and Crystallographic Properties

Table 2: Physical Property Comparison

Key Findings :

- Crystallography : While the target compound’s crystal structure is unreported, analogous triazole-thiones () form hexameric assemblies via N–H···S and O–H···S bonds, implying that the target compound may exhibit similar supramolecular behavior .

Q & A

Q. What synthetic strategies are recommended for constructing the triazole core in this compound, and how can reaction conditions be optimized?

The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" approach. Key steps include:

- Preparation of the azide precursor (e.g., 5-azido-pyrazole derivatives) and alkyne-containing intermediates.

- Optimizing solvent systems (e.g., THF/water mixtures) and stoichiometric ratios (e.g., 1.3 equiv alkyne to 1.0 equiv azide) to enhance yield .

- Use of catalytic CuSO₄ and sodium ascorbate under mild heating (50°C) to ensure regioselective 1,4-triazole formation. Post-reaction purification via flash chromatography (cyclohexane/ethyl acetate gradients) is critical for isolating the triazole product .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, and N–H stretches for secondary amides) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, pyridine protons at δ 8.5–9.0 ppm) and carbon backbones. Multiplicity analysis resolves triazole and adjacent substituents .

- Mass Spectrometry (EI/HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Q. How should solubility and stability considerations inform experimental design?

- Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution, as thiophene and pyridine moieties may impart moderate polarity. Avoid aqueous buffers unless stabilized by co-solvents .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, monitor hydrolysis of the carboxamide group via HPLC under acidic/basic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly for disordered regions?

- Use SHELXL for refinement, employing constraints (e.g., ISOR, SIMU) to model disordered solvent or flexible side chains. High-resolution data (e.g., <1.0 Å) improves electron density maps for ambiguous regions .

- Compare multiple datasets (e.g., different crystals or temperatures) to assess conformational variability. For example, hydrogen-bonding networks in thiophene/pyridine hybrids may stabilize specific rotamers .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound against biological targets?

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Focus on triazole-thiophene interactions with hydrophobic pockets and pyridine-mediated hydrogen bonds .

- Analog Synthesis : Modify substituents (e.g., fluorination of pyridine or methylation of thiophene) and test bioactivity. For instance, replace the hydroxyethyl group with methoxy to assess steric effects .

Q. How can conflicting bioassay data from in vitro studies be systematically addressed?

- Dose-Response Optimization : Use Design of Experiments (DoE) to vary concentration ranges (e.g., 0.1–100 μM) and incubation times. Statistical models (e.g., ANOVA) identify outliers and validate IC₅₀ values .

- Counter-Screen Assays : Test against related off-target proteins to rule out nonspecific binding. For example, confirm selectivity for a kinase target by comparing inhibition across isoforms .

Q. What strategies mitigate toxicity risks during in vivo preclinical studies?

- Acute Toxicity Profiling : Conduct OECD Guideline 423 tests in rodents, monitoring weight loss, organ histopathology, and hematological parameters. The hydroxyethyl group may require prodrug modification to reduce hepatic toxicity .

- Metabolite Identification : Use LC-MS/MS to track metabolic pathways (e.g., cytochrome P450-mediated oxidation of thiophene) and identify toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.